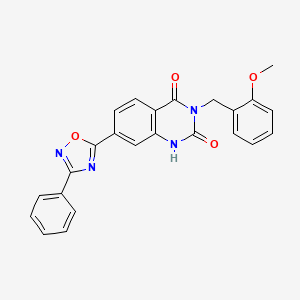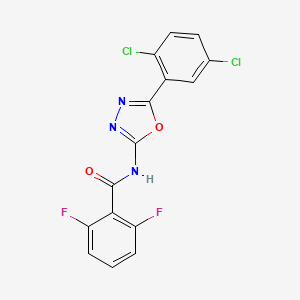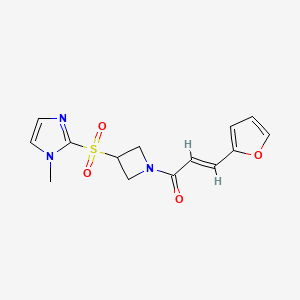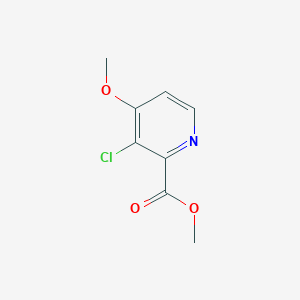
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide is not fully understood. It is believed to work by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. This compound has been shown to inhibit the activity of CAIX, leading to a decrease in pH and a reduction in tumor growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This may contribute to its anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to reduce pain and inflammation in animal models. It has been shown to have a low toxicity profile and is well tolerated in animal studies. This compound has been shown to have a half-life of approximately 1 hour in rats, making it suitable for further research.
Avantages Et Limitations Des Expériences En Laboratoire
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have a low toxicity profile and is well tolerated in animal studies. This compound has been shown to have a half-life of approximately 1 hour in rats, making it suitable for further research. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be investigated further. This compound may also have limited solubility in certain solvents, which may affect its bioavailability.
Orientations Futures
There are several future directions for research on 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide. One area of research is the development of more potent and selective inhibitors of CAIX. This may lead to the development of more effective treatments for cancer. Another area of research is the investigation of the off-target effects of this compound. This may help to identify other potential therapeutic applications for this compound. Further research is also needed to investigate the pharmacokinetics and pharmacodynamics of this compound in humans. This may help to determine the optimal dosage and administration schedule for this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide involves the reaction of 4-aminobenzamide with N-cyclohexyl-N-methylsulfamide and 2-fluoroaniline in the presence of a catalyst. The reaction proceeds under mild conditions and yields a pure product that can be further purified by recrystallization. The synthesis method has been optimized to produce this compound in high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
4-(N-cyclohexyl-N-methylsulfamoyl)-N-(2-fluorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been tested in various animal models and has shown promising results in reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has been studied for its potential use in the treatment of various diseases, including cancer, arthritis, and neuropathic pain.
Propriétés
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-23(16-7-3-2-4-8-16)27(25,26)17-13-11-15(12-14-17)20(24)22-19-10-6-5-9-18(19)21/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVYTZOMVLFUHQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]urea](/img/structure/B2947449.png)

![1-[(Furan-2-yl)methyl]-4-(trifluoromethyl)piperidine](/img/structure/B2947452.png)
![N-Methyl-1-[3-(3-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2947453.png)
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2947456.png)





![Tert-butyl (2R)-2-[[4-(prop-2-enoylamino)benzoyl]amino]butanoate](/img/structure/B2947467.png)

